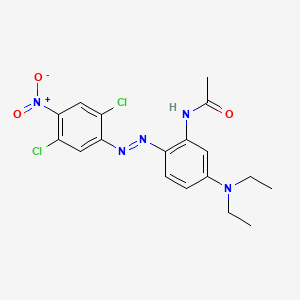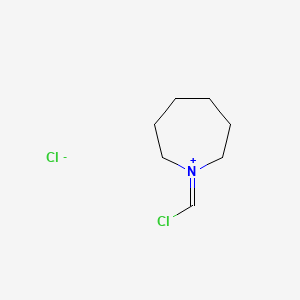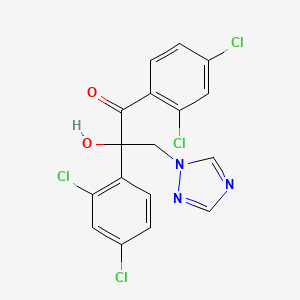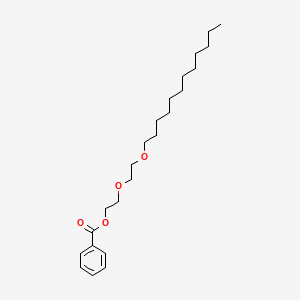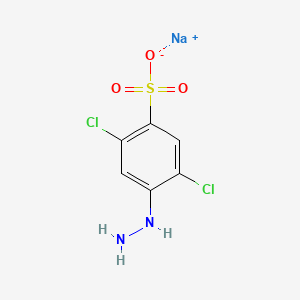
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is a chemical compound with the molecular formula C6H5Cl2N2NaO3S. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to chlorination in large reactors, followed by purification steps to isolate the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acids, hydrazine derivatives, and substituted benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their function and activity. The pathways involved include oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
- Sodium 4-chloro-2-hydrazinobenzenesulfonate
- Sodium 2,4-dichloro-5-hydrazinobenzenesulfonate
Uniqueness
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
85959-67-7 |
|---|---|
Molekularformel |
C6H5Cl2N2NaO3S |
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
sodium;2,5-dichloro-4-hydrazinylbenzenesulfonate |
InChI |
InChI=1S/C6H6Cl2N2O3S.Na/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;/h1-2,10H,9H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
RFVLQKJFRXXZLG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)NN.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



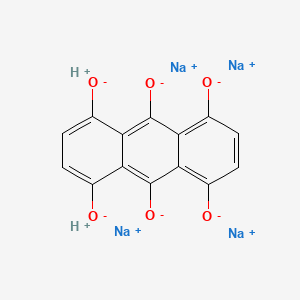


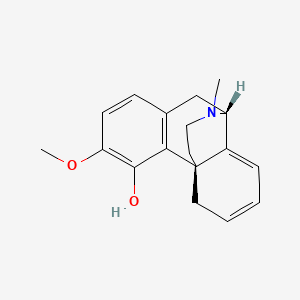
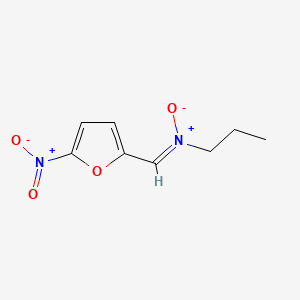
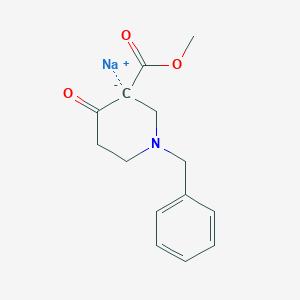

![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
